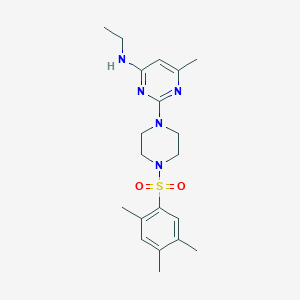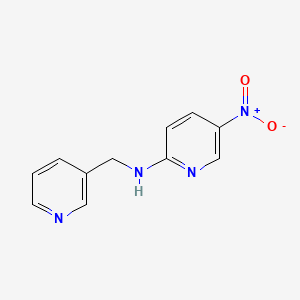
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as BFTC, is a small molecule inhibitor that has been used in scientific research to study the role of various proteins in different biological pathways. BFTC has been synthesized using various methods, and has been shown to have a high affinity for certain proteins, making it an effective tool for studying their functions.
Mécanisme D'action
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is believed to exert its effects by binding to specific proteins and inhibiting their activity. The exact mechanism of action of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is thought to involve the disruption of protein-protein interactions or the inhibition of enzyme activity.
Biochemical and Physiological Effects
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the protein it is targeting. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the release of inflammatory cytokines from immune cells, and to reduce the activity of the TRPV1 calcium channel in sensory neurons. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been shown to have anti-tumor effects in certain cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several advantages as a tool for scientific research. It has a high affinity for certain proteins, making it an effective inhibitor. It is also relatively easy to synthesize and can be modified to improve its properties. However, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide also has some limitations. It may not be effective against all proteins, and its effects may be cell-type specific. It may also have off-target effects that need to be carefully considered.
Orientations Futures
There are several future directions for the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in scientific research. One area of interest is the development of more specific and potent inhibitors that can target specific proteins with greater accuracy. Another area of interest is the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in combination with other drugs to enhance their efficacy. Finally, the use of N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in animal models of disease may provide further insights into its potential therapeutic applications.
Méthodes De Synthèse
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 3-fluorobenzoyl chloride with 5-methyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base such as triethylamine. Other methods have also been reported, including the use of different starting materials and reaction conditions.
Applications De Recherche Scientifique
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been used in scientific research to study the role of different proteins in various biological pathways. For example, N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the activity of the protein P2X7, which is involved in the immune response and inflammation. N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been used to study the role of other proteins, including the calcium channel TRPV1 and the protein kinase CK2.
Propriétés
IUPAC Name |
N,1-bis(3-fluorophenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4O/c1-10-15(16(23)19-13-6-2-4-11(17)8-13)20-21-22(10)14-7-3-5-12(18)9-14/h2-9H,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDXXTOENOVBCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,1-bis(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2467427.png)
![5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2467429.png)



![(E)-1-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-3-(benzo[d][1,3]dioxol-5-yl)prop-2-en-1-one](/img/structure/B2467437.png)
![5-Isopropyl-2-methyl-3-phenyl-7-(4-(pyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2467441.png)
![2-chloro-N-cyclopentyl-4-fluoro-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2467442.png)
![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone;dihydrochloride](/img/structure/B2467443.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-chloro-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2467448.png)
![2-(benzenesulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467449.png)
![5-[(3S,4R)-1-[(tert-butoxy)carbonyl]-3-{[(tert-butyldimethylsilyl)oxy]methyl}piperidin-4-yl]-2-fluorobenzoic acid](/img/structure/B2467450.png)